molecular formula C21H18N2O3 B5836524 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide

4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide

Cat. No.: B5836524
M. Wt: 346.4 g/mol
InChI Key: UQLAYVNUGNVSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide, also known as GW501516, is a synthetic drug that has gained attention for its potential use in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known for its ability to enhance endurance and promote fat burning.

Mechanism of Action

4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. It also increases the expression of genes involved in lipid metabolism and energy production. In addition, this compound has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide in lab experiments is its ability to enhance endurance and promote fat burning, which can be useful in studying metabolic disorders and exercise physiology. However, one limitation is that its long-term effects on human health are not fully understood.

Future Directions

Future research on 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide could focus on its potential use in treating metabolic disorders, improving athletic performance, and reducing inflammation and oxidative stress. It could also investigate the long-term effects of this compound on human health and explore its potential as a therapeutic agent for other conditions.

Synthesis Methods

The synthesis of 4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide involves several steps, starting from the reaction of 4-bromophenylhydrazine with 3-chloropyridine to form the hydrazone intermediate. This intermediate is then reacted with 4-phenoxybenzaldehyde to form the final product, this compound.

Scientific Research Applications

4-oxo-4-(4-phenoxyphenyl)-N-3-pyridinylbutanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to enhance endurance and performance in athletes.

Properties

IUPAC Name

4-oxo-4-(4-phenoxyphenyl)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(12-13-21(25)23-17-5-4-14-22-15-17)16-8-10-19(11-9-16)26-18-6-2-1-3-7-18/h1-11,14-15H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLAYVNUGNVSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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